

Prodigiosin Hydrochloride: Application Notes for Researchers

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Compound of Interest

Compound Name: *Prodigiosin hydrochloride*

Cat. No.: *B13361455*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the handling, storage, and use of **prodigiosin hydrochloride**. Prodigiosin, a vibrant red tripyrrole pigment produced by *Serratia marcescens* and other bacteria, has garnered significant interest for its potent biological activities, including anticancer, immunosuppressive, and antimicrobial properties.^[1]^[2] These guidelines are intended to ensure the stability and integrity of the compound for reliable experimental outcomes.

Product Information and Handling

Prodigiosin hydrochloride is a bioactive secondary metabolite known to be a potent proapoptotic agent.^[3] Its mechanism of action is multifaceted, involving the induction of apoptosis, inhibition of key signaling pathways like Wnt/ β -catenin, DNA cleavage, and modulation of intracellular pH.^[4]^[5]^[6]^[7]

1.1. Safety and Handling Precautions

While detailed toxicological properties are not fully investigated, standard laboratory safety protocols are recommended.^[8]

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety goggles, gloves, and a lab coat. In case of dust formation, use a suitable respirator.^[9]

- Contact: Avoid contact with skin and eyes.[9] In case of contact, rinse the affected area thoroughly with water.[8] If inhaled, move to fresh air.[9]
- General Handling: Handle in a well-ventilated area.[9] Avoid the formation of dust and aerosols.[9] After handling, wash hands thoroughly.[9]

Solubility and Solution Preparation

Prodigiosin hydrochloride is insoluble in water but soluble in several organic solvents.[1][2]

Table 1: Solubility of **Prodigiosin Hydrochloride**

Solvent	Solubility	Reference
Acetonitrile	Soluble	[1]
Chloroform	Soluble	[1]
Dimethyl Sulfoxide (DMSO)	Soluble	[1]
Methanol	Soluble	[1]
Water	Insoluble	[1]

Protocol 2.1: Preparation of Stock Solutions

- Allow the vial of powdered **prodigiosin hydrochloride** to equilibrate to room temperature before opening to prevent condensation.
- Aseptically weigh the desired amount of **prodigiosin hydrochloride**.
- Add the appropriate volume of a suitable solvent (e.g., DMSO or methanol) to achieve the desired concentration. A common stock concentration is 2 mg/mL.[1]
- Vortex briefly until the compound is fully dissolved.
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

- Store the aliquots at -20°C.[\[1\]](#)

Stability and Storage

Proper storage is critical to maintain the potency and integrity of **prodigiosin hydrochloride**. The compound is sensitive to pH and temperature.

3.1. Solid Form

The solid (powder) form of **prodigiosin hydrochloride** is stable under recommended storage conditions.

Table 2: Stability of Solid **Prodigiosin Hydrochloride**

Storage Condition	Stability	Reference
-20°C	2 years	[1]
Room Temperature	Chemically stable under standard ambient conditions	[8]

3.2. In Solution

The stability of **prodigiosin hydrochloride** in solution is dependent on the solvent, storage temperature, and pH.

Table 3: Stability of **Prodigiosin Hydrochloride** in Solution

Solvent	Concentration	Storage Temperature	Stability	Reference
DMSO or Methanol	2 mg/mL	-20°C	At least 6 months	[1]
Acetone	Not specified	4°C	>98% after 30 days	[10]
Acetone	Not specified	37°C	<30% after 30 days	[10]

3.3. pH Stability

Prodigiosin hydrochloride's stability and even its color are pH-dependent.

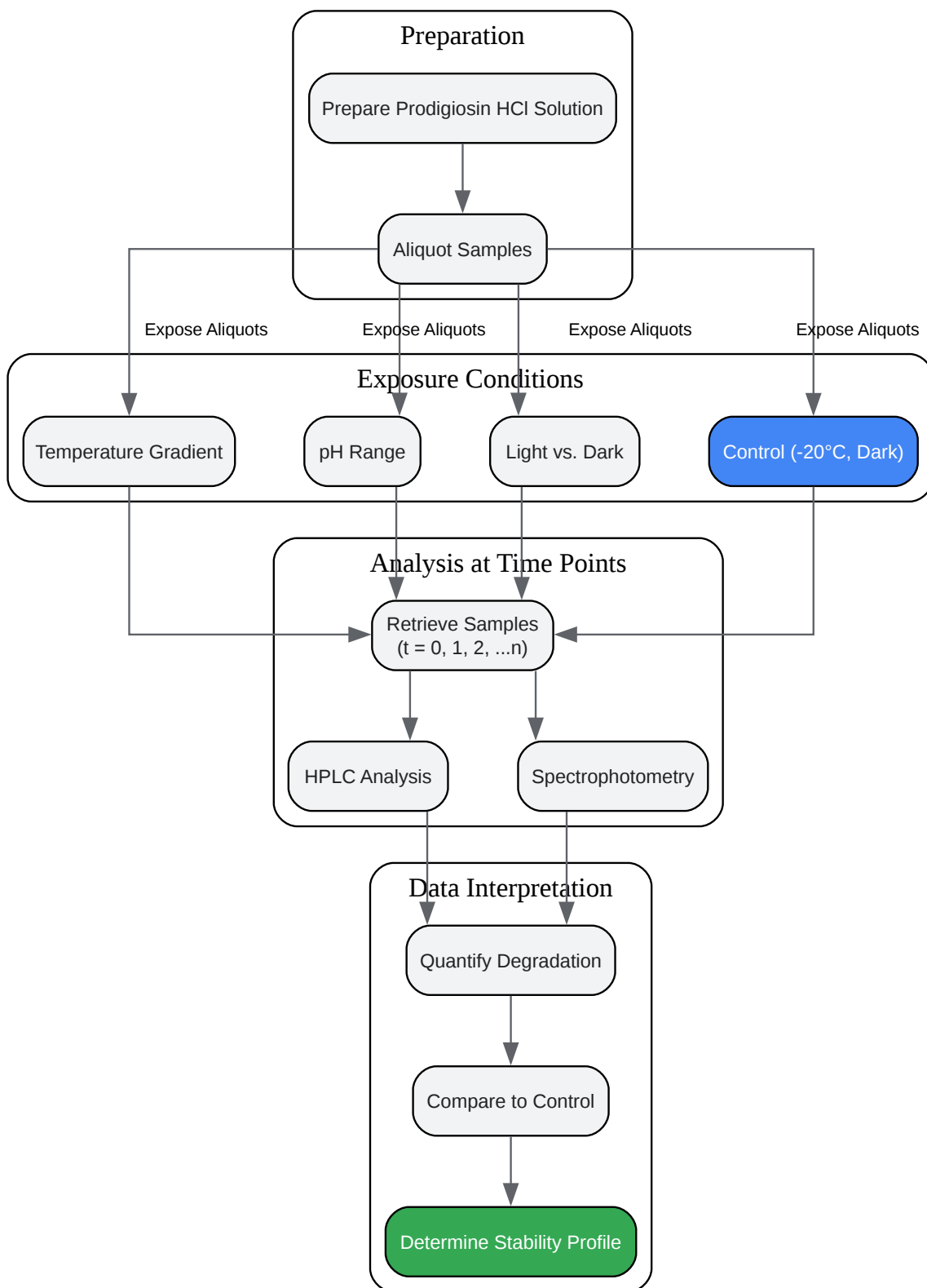
- Acidic pH: Solutions are stable.^[1] The pigment appears red with a sharp absorption peak around 535 nm.^{[2][11]}
- Alkaline pH: Solutions are unstable.^[1] The color shifts to orange-yellow with a broader absorption peak around 470 nm.^[2]

Experimental Protocols

Protocol 4.1: Assessment of **Prodigiosin Hydrochloride** Stability

This protocol outlines a general workflow for determining the stability of **prodigiosin hydrochloride** under specific experimental conditions.

- Sample Preparation: Prepare solutions of **prodigiosin hydrochloride** in the desired solvent and at the concentration of interest.
- Condition Exposure: Aliquot the solutions and expose them to various conditions to be tested (e.g., different temperatures, pH values, light exposure). Include a control sample stored under optimal conditions (-20°C in the dark).
- Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve an aliquot from each condition.
- Analysis: Analyze the retrieved samples for degradation. A common method is High-Performance Liquid Chromatography (HPLC) to quantify the amount of intact **prodigiosin hydrochloride**. Spectrophotometric analysis can also be used to monitor changes in the absorption spectrum.
- Data Interpretation: Compare the results from the exposed samples to the control to determine the percentage of degradation over time.



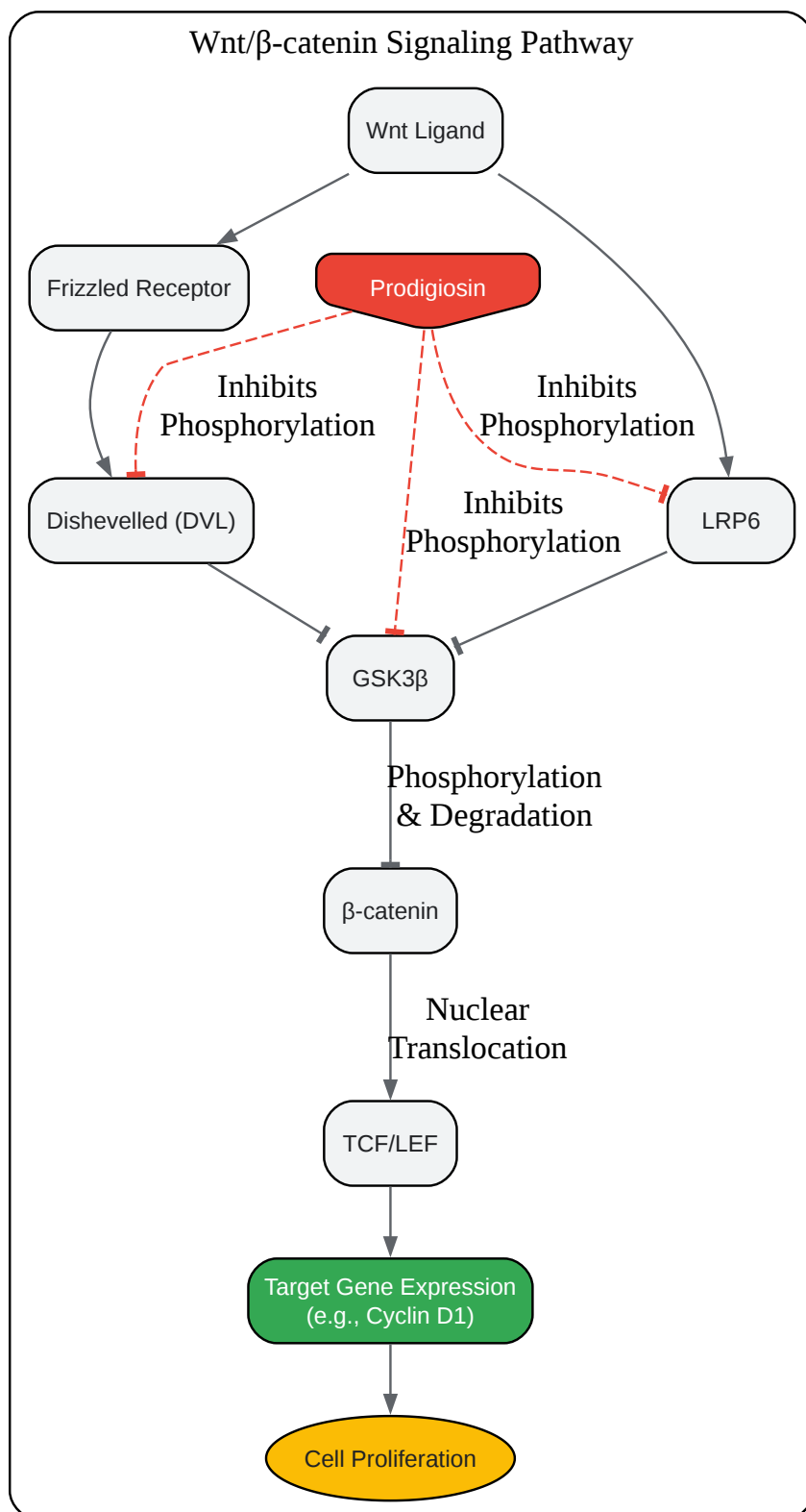
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Workflow for **Prodigiosin Hydrochloride** Stability Assessment.

Mechanism of Action: Signaling Pathways

Prodigiosin exerts its anticancer effects by modulating multiple cellular signaling pathways. One of the key pathways inhibited by prodigiosin is the Wnt/ β -catenin signaling cascade, which is often aberrantly activated in various cancers.^[5]

Prodigiosin has been shown to decrease the phosphorylation of key components of this pathway, including LRP6, DVL2, and GSK3 β .^[5] This leads to the suppression of β -catenin-stimulated Wnt target gene expression, such as cyclin D1, ultimately slowing tumor progression.^[5]



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Inhibition of the Wnt/ β -catenin Pathway by Prodigiosin.

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